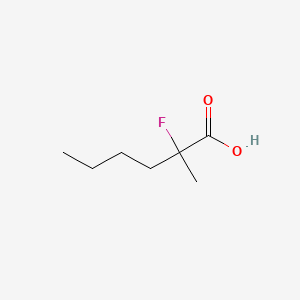

2-Fluoro-2-methylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUUOAHALCQUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 2 Methylhexanoic Acid

Stereoselective Synthesis Strategies for 2-Fluoro-2-methylhexanoic Acid

The synthesis of enantiomerically pure this compound requires sophisticated strategies to construct the chiral quaternary center. Methodologies have evolved from classical resolution and stoichiometric chiral auxiliary-based methods to more efficient and atom-economical catalytic approaches.

Enantioselective Fluorination Approaches to the Quaternary Stereocenter

Directly creating the fluorine-bearing stereocenter in an enantioselective manner is a highly desirable strategy. Research has focused on the catalytic, asymmetric fluorination of prochiral substrates. One powerful approach involves the α-fluorination of ketene (B1206846) enolates generated from carboxylic acid derivatives. nih.gov A dual-activation strategy, for instance, utilizes a combination of a chiral nucleophilic catalyst and a transition metal Lewis acid co-catalyst to form metal-coordinated, chiral ketene enolates from acid chlorides. nih.gov These intermediates are then efficiently fluorinated by electrophilic reagents like N-fluorodibenzene-sulfonimide (NFSI), yielding α-fluorinated products with high enantiomeric excess (ee). nih.gov Subsequent hydrolysis or alcoholysis of the reaction intermediate provides the desired α-fluoro carboxylic acid or its corresponding ester. nih.gov

Another significant advancement is the enantioselective fluorination of α-branched aldehydes, which can be subsequently oxidized to the target carboxylic acid. rsc.org Chiral primary amine catalysts have been developed that facilitate the highly enantioselective fluorination of various α-alkyl-α-aryl aldehydes. rsc.org While this method has shown high yields and enantioselectivities for aryl-substituted aldehydes, its application to α,α-dialkyl aldehydes has been met with challenges, sometimes resulting in lower yields. rsc.org

The table below summarizes representative results for enantioselective fluorination reactions applicable to the synthesis of α-fluoro-α-alkyl carboxylic acid derivatives.

| Catalyst System | Substrate Type | Fluorinating Agent | Yield | Enantioselectivity (ee) | Reference |

| Chiral Nucleophile / Transition Metal | Acid Chloride | NFSI | High | Up to >99% | nih.gov |

| Chiral Primary Amine | α-Branched Aldehyde | NFSI | High | High | rsc.org |

| Planar Chiral Isothiourea | Carboxylic Acid | NFSI | Up to 85% | Up to 99% | mdpi.com |

Chiral Auxiliary-Mediated Asymmetric Synthesis of the Fluoro-Carboxylic Acid Moiety

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgnumberanalytics.com This strategy has been a cornerstone of asymmetric synthesis. For the synthesis of chiral α-alkylated carboxylic acids, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used. wikipedia.orgbath.ac.uk In a typical sequence, the chiral auxiliary is acylated with a carboxylic acid. The resulting imide is enolized and then alkylated; the steric hindrance provided by the substituents on the auxiliary directs the electrophile to one face of the enolate, establishing the stereocenter. wikipedia.org

In the context of this compound, this approach would involve attaching 2-methylhexanoic acid to a chiral auxiliary, followed by enantioselective fluorination of the resulting enolate. Alternatively, a fluorinated acetate (B1210297) unit attached to an auxiliary could be sequentially alkylated. Camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations, including Michael additions and aldol (B89426) reactions, often providing high levels of diastereoselectivity. wikipedia.org While robust, these methods require stoichiometric amounts of the chiral auxiliary and involve additional protection and deprotection steps. numberanalytics.com

Organocatalytic and Biocatalytic Routes for Stereoselective Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. The direct α-fluorination of aldehydes and carboxylic acids can be achieved with high enantioselectivity using small organic molecules as catalysts. researchgate.net For instance, chiral isothiourea catalysts derived from [2.2]paracyclophane scaffolds can mediate the direct α-fluorination of carboxylic acids using NFSI under mild conditions, achieving high yields and excellent enantioselectivities. mdpi.com Similarly, imidazolidinone catalysts, famously used in MacMillan's enamine catalysis, have proven effective for the enantioselective α-fluorination of a wide range of aldehydes. researchgate.net The resulting α-fluoroaldehydes are versatile intermediates that can be oxidized to the target carboxylic acids like this compound. rsc.org

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral molecules. thieme-connect.de While direct biocatalytic synthesis of this compound has not been extensively reported, related transformations demonstrate its potential. Enzymes such as lipases can be used to catalyze ester synthesis, and Novozym® 435 has been successfully used in the synthesis of 2-ethylhexyl 2-methylhexanoate, indicating tolerance for the 2-methylhexanoic acid backbone. researchgate.net This suggests that kinetic resolution of a racemic mixture of this compound or its ester could be a viable biocatalytic strategy. Furthermore, engineered enzymes are being developed for novel biosynthetic pathways. For example, a whole-cell biocatalytic system was recently designed to produce 2-fluoro-3-hydroxypropionic acid, showcasing the potential for creating new fluorinated building blocks from simple starting materials. nih.gov Hydrogen-borrowing cascades, which use enzymes to interconvert alcohols, amines, and carbonyl compounds, represent another advanced biocatalytic strategy that could potentially be adapted for stereoselective synthesis or deracemization. acs.org

Diastereoselective Syntheses of Precursors and Intermediates

Diastereoselective synthesis involves controlling the stereochemistry of a new chiral center in relation to a pre-existing one within the molecule. This approach can be highly effective for constructing complex molecules with multiple stereocenters. A powerful example is the asymmetric hydrogenation of tetrasubstituted vinyl fluorides. diva-portal.org Using iridium-phosphine-oxazoline catalysts, vinyl fluorides can be hydrogenated to create products with two contiguous stereocenters with excellent diastereoselectivity and enantioselectivity. diva-portal.org This method could be applied to a precursor of this compound.

Another relevant strategy is the diastereoselective Reformatsky-type aza-Darzens reaction. The reaction between ethyl dibromofluoroacetate and imines using zinc can produce 2-fluoroaziridine-2-carboxylates with high diastereoselectivity. nih.govnih.gov These aziridines are valuable precursors that can be converted into α-fluoro-α-amino acids or other fluorinated derivatives through ring-opening reactions. nih.gov Such strategies highlight how complex, stereochemically rich fluorinated building blocks can be assembled efficiently.

Development and Optimization of Fluorination Reagents and Conditions

The choice of the fluorinating agent is paramount to the success of any fluorination reaction. The development of stable, safe, and selective electrophilic fluorine sources has been a major driver of progress in organofluorine chemistry. tcichemicals.com

Electrophilic Fluorination Reagents in C-F Bond Formation

Electrophilic fluorination involves a reagent that delivers a formal "F+" equivalent to a nucleophilic carbon center. alfa-chemistry.com Modern electrophilic fluorinating agents are typically N-F compounds, which are more stable and easier to handle than early reagents like fluorine gas (F₂) or xenon difluoride (XeF₂). tcichemicals.comnih.gov These reagents have enabled the fluorination of a wide array of substrates, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic compounds, under mild conditions. alfa-chemistry.comresearchgate.net

The most prominent electrophilic fluorinating agents in modern synthesis include:

Selectfluor® (F-TEDA-BF₄): This is a highly popular, commercially available, and thermally stable crystalline solid. alfa-chemistry.comnih.gov It is valued for its high reactivity, low toxicity, and broad applicability. Selectfluor® is effective for the fluorination of silyl ketene acetals to form α-fluoro-α-arylcarboxylic acids and has been used in numerous catalytic systems. mdpi.comresearchgate.net

N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used, economical, and stable solid reagent. alfa-chemistry.comnih.gov It is soluble in many organic solvents and is a preferred fluorine source in many organocatalytic and transition-metal-catalyzed reactions due to its high electrophilicity. nih.govmdpi.com

Other N-F Reagents: A variety of other N-F reagents have been developed, including N-fluoropyridinium salts and specialized chiral N-fluorosulfonimides designed for asymmetric fluorination. alfa-chemistry.comnih.gov

The following table provides a comparison of common electrophilic fluorinating agents.

| Reagent Name | Chemical Name | Key Characteristics | Common Applications | Reference |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, high thermal stability, low toxicity, strong oxidizing properties. | Fluorination of enolates, silyl enol ethers, dicarbonyl compounds, electron-rich aromatics. | alfa-chemistry.comnih.govresearchgate.net |

| NFSI | N-Fluorobenzenesulfonimide | Economical, stable solid, high electrophilicity, soluble in various organic solvents. | Organocatalytic and transition-metal-catalyzed fluorination of aldehydes, ketones, and carboxylic acids. | nih.govmdpi.comalfa-chemistry.com |

| NFPy | N-Fluoropyridinium salts | Unique stability and reactivity. | Fluorination of aromatic rings and carbonyl compounds. | alfa-chemistry.com |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) as the key reagent. However, direct S_N2 displacement on the α-carbon of 2-methylhexanoic acid is not feasible due to the steric hindrance and the poor leaving group nature of the hydroxyl group. Therefore, indirect methods are typically employed.

One common strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride. nih.gov For instance, crude this compound can be reacted with oxalyl chloride to produce 2-fluoro-2-methylhexanoyl chloride. prepchem.com This acyl fluoride can then be hydrolyzed back to the carboxylic acid. The fluorination step itself often occurs at an earlier stage on a precursor. A successful approach for analogous compounds involves the use of metal fluorides like silver fluoride (AgF), which has shown higher efficacy compared to potassium fluoride (KF) or cesium fluoride (CsF) in certain catalytic systems. qub.ac.uk

Another pathway circumvents the issues of direct nucleophilic substitution by first converting the parent acid or ester into a ketene silyl acetal (B89532). This enol derivative can then be reacted with an electrophilic fluorine source, but the key step relies on the nucleophilic character of the enolate. nih.govorganic-chemistry.org However, for α,α-disubstituted acids, this can still be challenging. A more viable nucleophilic route involves starting with a precursor containing a good leaving group at the α-position, such as a hydroxyl group (forming an α-hydroxy acid). This precursor can then be subjected to deoxyfluorination agents.

Challenges associated with nucleophilic fluorination of branched substrates include potential elimination and rearrangement side reactions. nih.govorganic-chemistry.org To overcome these hurdles, highly specialized and mild conditions are necessary. Dual-catalyst systems, combining a chiral nucleophile and a transition metal Lewis acid, have been developed for the asymmetric fluorination of acid chlorides, generating chiral α-fluorinated products with high enantioselectivity. nih.gov

Table 1: Comparison of Nucleophilic Fluorination Reagents This table is interactive and can be sorted by clicking on the headers.

| Reagent(s) | Substrate | Key Features |

|---|---|---|

| AgF, Rhodium Complex | Acyl Chlorides | Catalytic system; AgF is a more effective fluoride source than KF or CsF for this transformation. qub.ac.uk |

| Selectfluor®, Chiral Nucleophile + Lewis Acid | Acid Chlorides | Dual activation strategy enables highly enantioselective fluorination. nih.gov |

| Deoxyfluorination Agents (e.g., DAST, Deoxo-Fluor®) | α-Hydroxy Acids | Converts a hydroxyl group to fluorine; a common precursor-based approach. |

Radical Fluorination Pathways

Radical fluorination offers a powerful alternative, often overcoming the limitations of nucleophilic methods for constructing sterically congested C-F bonds. wikipedia.org These methods typically involve the generation of a carbon-centered radical at the α-position, which is then trapped by a fluorine atom source. unacademy.com

A prominent strategy is decarboxylative fluorination , where the carboxylic acid itself serves as the radical precursor. wikipedia.orgunacademy.com This transformation can be achieved through several catalytic methods:

Silver Catalysis : The use of a silver catalyst (e.g., AgNO₃) can induce fluorodecarboxylation in the presence of an electrophilic fluorine source like Selectfluor®. This method is practical and can be performed in aqueous solutions under mild conditions. researchgate.net

Photoredox Catalysis : Visible light-promoted photoredox catalysis represents a modern and operationally simple approach. In this method, a photocatalyst absorbs light and initiates a single-electron transfer (SET) from the carboxylate, leading to a carboxyl radical that rapidly extrudes CO₂. The resulting alkyl radical is then fluorinated. nih.gov This technique is noted for its broad substrate scope, accommodating primary, secondary, and tertiary carboxylic acids. nih.gov

Xenon Difluoride (XeF₂) : Alkanoic acids can undergo fluorodecarboxylation upon reaction with XeF₂. The reaction proceeds best for tertiary and benzylic acids and is typically conducted at room temperature. researchgate.netcdnsciencepub.com

Another emerging radical approach uses silver(II) fluoride (AgF₂) as a direct source of the fluorine radical (F•). This method obviates the need for expensive catalysts and complex fluorinating agents, working on substrates like carboxylic acids under mild conditions. chemrxiv.org

Table 2: Overview of Radical Fluorination Methods for Carboxylic Acids This table is interactive and can be sorted by clicking on the headers.

| Method | Catalyst / Inducer | Fluorine Source | Key Characteristics |

|---|---|---|---|

| Silver-Catalyzed Decarboxylation | AgNO₃ | Selectfluor® | Efficient and chemoselective; proceeds under mild, often aqueous, conditions. researchgate.net |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir-based complexes | Selectfluor®, NFSI | Uses visible light; operationally simple, redox-neutral, and tolerates a wide range of functional groups. nih.gov |

| Xenon Difluoride | None (Direct reaction) | XeF₂ | Effective for tertiary acids; involves a fluoroxenon ester intermediate. researchgate.netcdnsciencepub.com |

Mechanistic Investigations of Key Synthetic Transformations in this compound Production

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. For the synthesis of this compound, both radical and nucleophilic pathways have distinct, well-studied mechanisms.

In the silver-catalyzed decarboxylative fluorination , the mechanism is proposed to involve a single-electron transfer (SET). The process begins with the interaction of the silver(I) catalyst with the electrophilic fluorine source (e.g., Selectfluor®) to generate a higher-valent silver species, possibly Ag(II) or Ag(III). This potent oxidant then abstracts an electron from the carboxylate (RCOO⁻), forming a carboxyl radical (RCOO•). This radical is unstable and rapidly undergoes decarboxylation to yield a tertiary alkyl radical (R•). This carbon-centered radical is then trapped by a fluorine atom from the fluorine source to afford the final product, this compound, while regenerating the Ag(I) catalyst. researchgate.netnih.gov

The photoredox-catalyzed version follows a similar radical pathway but uses light to drive the catalytic cycle. An excited-state photocatalyst [*Ir(III) or *Ru(II)] is a strong oxidant capable of accepting an electron from the carboxylate. This generates the carboxyl radical, which loses CO₂. The resulting alkyl radical is fluorinated by an N-F reagent like Selectfluor®. The reduced photocatalyst is then re-oxidized by the byproduct of the fluorinating agent, completing the catalytic cycle. nih.gov

The mechanism for fluorodecarboxylation using xenon difluoride is believed to proceed through a different intermediate. The carboxylic acid is thought to initially react with XeF₂ to form a fluoroxenon ester (RCO₂XeF). For tertiary acids, this intermediate is proposed to fragment into a radical (R•), which is then oxidized to a carbocation by another molecule of XeF₂ before being trapped by a fluoride ion. This radical/carbocationic pathway explains its success with tertiary substrates that can stabilize these intermediates. researchgate.netcdnsciencepub.com

Mechanistic studies of fluorination reactions on related unsaturated carboxylic acids using density functional theory (DFT) have revealed that the reaction pathway can be highly dependent on the substrate's properties, such as pKa. frontiersin.orgnih.gov These studies highlight the nuanced interplay of factors that determine whether a reaction proceeds via one mechanism over another, for example, a "fluorination first, cyclization later" versus a "cyclization first, fluorination later" pathway in fluorocyclization reactions. frontiersin.orgnih.gov This level of detailed investigation provides insight into the complex nature of C-F bond formation.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly vital in guiding the development of synthetic methodologies. When applied to the synthesis of this compound, these principles favor routes that are efficient, safe, and environmentally benign. dovepress.comresearchgate.net

Atom Economy : Radical decarboxylation methods inherently have a lower atom economy due to the loss of CO₂. However, their ability to use readily available carboxylic acids and provide high regioselectivity can offset this drawback, especially if the starting materials are sourced from renewable feedstocks.

Reagent and Solvent Choice : A major focus of green fluorine chemistry is the replacement of hazardous reagents. dovepress.com Traditional fluorination often employed highly toxic and corrosive reagents like elemental fluorine (F₂) or hydrogen fluoride (HF). dovepress.com Modern methods, particularly radical pathways using Selectfluor® or photoredox catalysis, are significantly safer. nih.gov Recent breakthroughs include the development of novel fluorinating agents derived from common salts like potassium fluoride (KF), which generate non-toxic byproducts and align with green chemistry goals. bioengineer.orgsciencedaily.comeurekalert.org The use of aqueous solutions as a solvent in some silver-catalyzed reactions also represents a significant green advantage. researchgate.netrsc.org

Energy Efficiency : Photoredox catalysis is a prime example of an energy-efficient process, utilizing low-energy visible light to drive reactions at or near room temperature. nih.gov This contrasts with traditional methods that may require high temperatures, leading to higher energy consumption and potential side reactions.

Catalysis : The use of catalysts is a cornerstone of green chemistry. Both the metal-catalyzed and photoredox-catalyzed radical fluorinations are superior to stoichiometric reactions, as they reduce waste and increase efficiency. unacademy.comnih.gov

Table 3: Green Chemistry Evaluation of Synthetic Pathways This table is interactive and can be sorted by clicking on the headers.

| Synthetic Pathway | Green Chemistry Advantages | Green Chemistry Drawbacks |

|---|---|---|

| Photoredox Decarboxylative Fluorination | Uses visible light (low energy), mild conditions, catalytic, high functional group tolerance. nih.gov | Lower atom economy (loss of CO₂), often uses expensive iridium or ruthenium catalysts. |

| Silver-Catalyzed Decarboxylative Fluorination | Catalytic, can use greener solvents (water), mild conditions. researchgate.netrsc.org | Use of a heavy metal (silver), lower atom economy (loss of CO₂). |

| Nucleophilic Fluorination (via Acid Chloride) | Potentially higher atom economy if precursor synthesis is efficient. | Often requires stoichiometric and/or hazardous reagents (e.g., for chlorination), may require harsh conditions. prepchem.com |

| Xenon Difluoride Decarboxylation | Catalyst-free. researchgate.netcdnsciencepub.com | Xenon difluoride is expensive and a powerful oxidant requiring careful handling. Lower atom economy. |

Ultimately, the greenest pathway for producing this compound is likely a catalytically driven process that operates under mild conditions using the safest available reagents. The ongoing development of novel fluorinating agents and catalytic systems continues to push the synthesis of such valuable organofluorine compounds toward more sustainable practices. bioengineer.org

Chemical Reactivity and Mechanistic Transformations of 2 Fluoro 2 Methylhexanoic Acid

Reactions Involving the Alpha-Fluoro Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the alpha-fluoro moiety in 2-fluoro-2-methylhexanoic acid exceptionally stable and generally unreactive under standard conditions.

Nucleophilic Displacement Reactions at the Fluoro-Substituted Carbon

Direct nucleophilic displacement of the fluoride (B91410) at the tertiary carbon (C2) of this compound is a challenging transformation. Several factors contribute to this low reactivity:

Steric Hindrance: The tertiary nature of the C2 carbon, substituted with a butyl group, a methyl group, and a carboxyl group, severely impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. iitk.ac.inmdpi.com

Poor Leaving Group: The fluoride ion (F⁻) is a poor leaving group due to the high strength of the C-F bond and the high basicity of the fluoride anion. siue.edu

Carbocation Instability: A unimolecular (SN1) mechanism is also unlikely, as it would require the formation of a tertiary carbocation. While typically stable, an adjacent carbonyl group can destabilize a carbocation, and the strong C-F bond is difficult to break in the rate-determining step. siue.edu

While there are examples of acid-catalyzed solvolysis of tertiary alkyl fluorides, these reactions often require harsh conditions. rsc.org Some specialized ring-opening reactions of azetidinium salts have demonstrated fluoride displacement at a tertiary carbon, but these are not directly applicable to an acyclic system like this compound. nih.gov Therefore, standard nucleophilic substitution to replace the fluorine atom is not a synthetically viable pathway for this compound.

Elimination Reactions and Formation of Unsaturated Derivatives

The treatment of this compound with a strong, non-nucleophilic base is expected to induce an elimination reaction (dehydrofluorination) to form unsaturated derivatives. The rate of elimination for alkyl fluorides is notably slower compared to other alkyl halides (R-I > R-Br > R-Cl > R-F). siue.edursc.org

Given the structure, two primary products are possible: 2-methylhex-2-enoic acid (the Zaitsev product) and 2-methylhex-1-enoic acid (the Hofmann product). For many fluorinated compounds, the elimination proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism. iitk.ac.insiue.edu This is because the high electronegativity of the fluorine atom increases the acidity of the β-hydrogens (at C3), facilitating their removal by a base to form a carbanion intermediate.

The predicted mechanism would proceed as follows:

A strong base abstracts a proton from the C3 position, forming a carbanion.

The fluoride ion is subsequently eliminated, forming a double bond.

Since primary carbanions are more stable than secondary ones, the abstraction of a proton from the butyl chain's C3 methylene (B1212753) group is favored, leading to the Hofmann product, 2-methylhex-1-enoic acid , as the expected major isomer. siue.edu This contrasts with eliminations of many other alkyl halides where the more substituted Zaitsev alkene is typically favored. researchgate.net

Table 1: Predicted Products of Dehydrofluorination of this compound

| Predicted Major Product | Predicted Minor Product | Governing Rule/Mechanism | Rationale |

|---|---|---|---|

| 2-methylhex-1-enoic acid | 2-methylhex-2-enoic acid | Hofmann Rule (via E1cb) | Formation of the more stable primary carbanion intermediate at the C3 position. |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound remains the primary site of reactivity for most standard organic transformations.

Esterification and Amidation Kinetics and Stereoselectivity

The carboxylic acid can be readily converted to its corresponding esters and amides through standard protocols, such as Fischer esterification (with an alcohol under acid catalysis) or reaction with an amine, often using a coupling agent or after conversion to an acyl chloride.

Kinetics: The rate of these reactions is influenced by two opposing factors:

Electronic Effect: The strongly electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect tends to accelerate the reaction. nih.gov

Steric Effect: The bulky tertiary α-carbon, substituted with both a methyl and a butyl group, provides significant steric hindrance around the reaction center. This hinders the approach of the nucleophile (alcohol or amine) and tends to slow the reaction.

The net effect on the reaction kinetics will depend on the specific conditions and the steric bulk of the nucleophile. It is likely that the steric hindrance is the dominant factor, leading to slower reaction rates compared to unsubstituted hexanoic acid.

Stereoselectivity: Since this compound is a chiral molecule (with the C2 carbon being a stereocenter), its reactions with chiral, non-racemic nucleophiles can proceed with stereoselectivity. This principle is exploited in its optical resolution. Racemic this compound can be separated into its individual enantiomers by forming diastereomeric amides with a chiral amine (a resolving agent). These diastereomers possess different physical properties (e.g., solubility, melting point) and can be separated by physical methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric amides yields the enantiomerically pure forms of the acid. psu.eduethz.chethernet.edu.et

Reductions to Fluoro-Substituted Alcohols and Derivatives

The carboxylic acid group can be selectively reduced to a primary alcohol without affecting the stable C-F bond. Strong hydride reagents are required for this transformation.

Reduction to 2-Fluoro-2-methylhexan-1-ol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comambeed.comncert.nic.in This reagent readily reduces the carboxyl group of this compound to a hydroxymethyl group, yielding 2-fluoro-2-methylhexan-1-ol . The C-F bond remains intact during this process. The synthesis of related structures, such as (2S)-2-([2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl]amino)-2-methylhexan-1-ol, confirms the viability of reducing a 2-methylhexanoic acid derivative to its corresponding alcohol. mdpi.comresearchgate.net

The reaction typically proceeds by the addition of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether), followed by an acidic aqueous workup to protonate the resulting alkoxide and liberate the alcohol.

Table 2: Summary of Transformations of the Carboxylic Acid Functionality

| Reaction Type | Reagents/Conditions | Product | Key Mechanistic/Stereochemical Features |

|---|---|---|---|

| Esterification | R'-OH, H⁺ catalyst (e.g., H₂SO₄) | Alkyl 2-fluoro-2-methylhexanoate | Reaction rate influenced by competing steric and electronic effects. |

| Amidation | R'-NH₂, coupling agent (e.g., DCC) or conversion to acyl chloride | N-substituted 2-fluoro-2-methylhexanamide | Used for chiral resolution via diastereomer formation with a chiral amine. |

| Reduction | 1. LiAlH₄ in THF 2. H₃O⁺ workup | 2-fluoro-2-methylhexan-1-ol | Chemoselective reduction of the carboxylic acid; C-F bond is unaffected. |

Decarboxylation Pathways and Mechanisms of Alpha-Fluoro Carboxylic Acids

The presence of a fluorine atom at the alpha-position significantly influences the decarboxylation of carboxylic acids. Unlike the classic thermal decarboxylation of β-keto acids, which proceeds through a cyclic six-membered transition state, α-fluoro carboxylic acids like this compound typically require alternative activation methods to facilitate the loss of carbon dioxide. masterorganicchemistry.com The high oxidation potential of fluoroalkyl carboxylic acids makes their direct decarboxylation challenging under standard oxidative or thermal conditions due to their electronic properties. rsc.org

Modern synthetic methods have overcome this challenge, primarily through radical-based pathways. Photoredox catalysis, in particular, has emerged as a powerful tool for the decarboxylation of α-fluoro carboxylic acids. acs.org In these processes, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process. acs.orgnih.gov The carboxylate, formed by the deprotonation of the carboxylic acid, is oxidized to a carboxyl radical, which then rapidly undergoes decarboxylation to generate a key α-fluoroalkyl radical intermediate. rsc.orgnih.gov

This α-fluoroalkyl radical is then trapped by a suitable reagent to form the final product. For instance, in decarboxylative cross-coupling reactions, the radical can be intercepted by a nickel catalyst in a dual catalytic cycle to form new carbon-carbon bonds. acs.org Density Functional Theory (DFT) calculations have been used to rationalize the distinct reactivity of α-fluoro carboxylic acids compared to their non-fluorinated parent compounds under these conditions. acs.org

Another strategy involves ligand-to-metal charge transfer (LMCT) processes. This approach can enable the direct decarboxylation of fluoroalkyl carboxylic acids with high oxidation potentials by avoiding the need for redox potentials to match perfectly. rsc.org The mechanism involves the coordination of the carboxylic acid to a metal center (e.g., Cerium), followed by photoinduced LMCT, which leads to homolytic cleavage of the metal-oxygen bond, generating the carboxylate radical and subsequently the fluoroalkyl radical after CO2 extrusion. rsc.org

Silver-catalyzed decarboxylation represents another pathway. Using a monovalent silver salt as a catalyst and an electrophilic fluorinating reagent like Selectfluor, carboxylic acids can be converted into their corresponding decarboxylated and fluorinated products. google.com The proposed mechanism involves the reaction of Ag(I) with the fluorinating reagent to generate a higher-valent silver species, which then facilitates the oxidative decarboxylation to form an alkyl radical that is subsequently fluorinated. nih.gov Similarly, fluorodecarboxylation can be achieved with reagents like xenon difluoride, which is proposed to proceed via a fluoroxenon ester intermediate. For tertiary acids, this pathway is believed to involve free radical and carbocationic intermediates. cdnsciencepub.com

Table 1: Mechanistic Approaches to Decarboxylation of α-Fluoro Carboxylic Acids

| Mechanistic Approach | Catalyst/Reagent | Key Intermediate | Reaction Conditions | Ref. |

|---|---|---|---|---|

| Metallaphotoredox | Ir-based photocatalyst / Ni-complex | α-Fluoroalkyl radical | Blue LED light irradiation | acs.org |

| Dual Metal Electrophotocatalysis | Ce(III)/Ni(II) | α-Fluoroalkyl radical | Visible light, electrochemistry | rsc.org |

| Photoredox Catalysis | Ru(bpy)₃(PF₆)₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Selectfluor | α-Fluoroalkyl radical | Visible light | nih.gov |

| Silver-Catalyzed Decarboxylation | Silver(I) salt / Selectfluor | Alkyl radical | Room temperature to 80°C | google.comnih.gov |

| Fluorodecarboxylation | Xenon Difluoride (XeF₂) | Fluoroxenon ester, free radical/carbocation | Room temperature | cdnsciencepub.com |

This table is interactive. Click on the headers to sort the data.

Rearrangement Reactions and Intramolecular Processes Involving the Fluoro Group

Rearrangement reactions are fundamental transformations where the carbon skeleton or functional groups of a molecule are modified. mvpsvktcollege.ac.incurlyarrows.com In molecules containing a fluorine atom, this electronegative group can exert significant electronic and steric influence on the course of such reactions.

A notable example relevant to the structural motif of this compound is the Ireland-Claisen rearrangement. This sigmatropic rearrangement of allyl fluoroacetates provides a stereoselective route to α-fluoro carboxylic acids. researchgate.net The reaction involves the conversion of an allyl α-fluoro ester into a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. The subsequent rsc.orgrsc.org-sigmatropic rearrangement leads to a γ,δ-unsaturated α-fluoro-α-silyl carboxylic acid, which upon hydrolysis yields the final product. The stereochemical outcome of this rearrangement is highly dependent on the geometry of the enolate intermediate, which can be controlled by the choice of base and reaction conditions. researchgate.net

Intramolecular fluorocyclization reactions also highlight processes where a fluoro group can be incorporated during a rearrangement-like process. For instance, unsaturated carboxylic acids can undergo intramolecular fluorocyclization using a fluoroiodane reagent in combination with a silver salt. psu.edu This process can involve a complex cascade incorporating cyclization, aryl migration, and fluorination in a single step. The proposed mechanism involves the activation of the alkene by the iodane (B103173) reagent, followed by intramolecular attack by the carboxylate group. This leads to a cyclic intermediate that rearranges via a phenonium ion, which is ultimately opened by a fluoride nucleophile to yield a fluorinated lactone. psu.edubeilstein-journals.org While this compound is saturated, these examples demonstrate the types of intramolecular processes that are possible in related fluorinated systems, driven by the participation of other functional groups within the molecule.

General rearrangement reactions often proceed through carbocation intermediates, involving 1,2-shifts of hydride, alkyl, or aryl groups to form a more stable carbocation. curlyarrows.commasterorganicchemistry.com For a tertiary substrate like this compound, the formation of a tertiary radical or carbocation at the C2 position during certain reactions is a plausible step that could precede or trigger rearrangement events, although specific examples for this exact molecule are not extensively documented in this context.

Influence of Stereochemistry on Chemical Reactivity and Transformation Pathways

The carbon atom at the second position in this compound is a chiral center. The stereochemistry at this center can have a profound impact on the molecule's chemical reactivity, dictating the pathway of reactions and the stereochemical identity of the products.

The influence of stereochemistry is clearly demonstrated in the Ireland-Claisen rearrangement of α-fluoro esters. A systematic investigation into base-dependent stereocontrol revealed that the use of specific bases, such as potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂), could favor the formation of one diastereomer over another by controlling the geometry of the intermediate enolate. researchgate.net This demonstrates that the pre-existing stereochemistry of related substrates can be used to direct the formation of new stereocenters with high selectivity.

Furthermore, the stereochemical integrity of the α-carbon is a critical consideration during chemical transformations. For instance, in the conversion of chiral carboxylic acids to acyl fluorides and subsequently to amides, it is crucial to assess whether the reaction conditions cause any erosion of the enantiomeric ratio. beilstein-journals.org Pleasingly, some modern deoxyfluorination methods have been shown to proceed with no loss of stereochemical integrity. beilstein-journals.org

The importance of the stereochemistry of α-fluoro carboxylic acids is also underscored by the development of methods for their asymmetric synthesis and resolution. The optical resolution of racemic this compound has been achieved through the formation and separation of diastereomeric amides. researchgate.net Enzymatic methods, such as the hydrolase-catalyzed kinetic resolution of fluorinated racemates, are also employed to separate enantiomers, yielding both (S)-carboxylic acids and unreacted (R)-esters in high enantiomeric purity. mdpi.com The determination of the absolute configuration of these chiral molecules is routinely performed using techniques like chiral High-Performance Liquid Chromatography (HPLC) after derivatization with chiral reagents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). mdpi.comacs.orgmdpi.com

Table 2: Stereochemical Considerations in the Chemistry of α-Fluoro Carboxylic Acids

| Process | Method/Reaction | Key Aspect | Outcome/Significance | Ref. |

|---|---|---|---|---|

| Asymmetric Synthesis | Ireland-Claisen Rearrangement | Base-dependent stereocontrol of enolate geometry | Diastereoselective formation of γ,δ-unsaturated α-fluoro carboxylic acids | researchgate.net |

| Asymmetric Synthesis | N-Heterocyclic Carbene (NHC) Catalyzed Hydration | Asymmetric redox hydration of α-halo enals | Direct synthesis of enantioenriched α-fluoro carboxylic acids | nih.gov |

| Stereochemical Integrity | Deoxyfluorination to Acyl Fluoride | Reaction on enantiopure substrate | Conversion to amide with no erosion of enantiomeric ratio | beilstein-journals.org |

| Enantiomeric Resolution | Diastereomeric Amide Formation | Classical resolution | Separation of enantiomers of this compound | researchgate.net |

| Enantiomeric Resolution | Enzymatic Kinetic Resolution | Hydrolase-catalyzed ester hydrolysis | Access to both (S)-acid and (R)-ester with high enantiomeric purity | mdpi.com |

| Configuration Analysis | Chiral HPLC | Derivatization with Marfey's reagent (FDAA) | Determination of absolute stereochemistry of separated enantiomers | mdpi.comacs.orgmdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For fluorinated compounds like 2-Fluoro-2-methylhexanoic acid, the presence of the ¹⁹F nucleus, with its high natural abundance and sensitivity, offers a significant advantage for structural analysis.

¹⁹F NMR Spectroscopic Characterization Techniques

¹⁹F NMR spectroscopy is a primary tool for the characterization of organofluorine compounds. The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment, providing crucial information about the molecular structure. The coupling between the fluorine nucleus and neighboring protons (¹H) and carbons (¹³C) results in characteristic splitting patterns in the NMR spectra, which are instrumental in confirming the connectivity of the molecule.

Specific chemical shift and coupling constant data for this compound are not publicly available in the reviewed literature, which would be presented here to illustrate the application of this technique.

Multinuclear NMR Approaches (e.g., ¹H, ¹³C, ¹⁹F COSY, HMQC, HMBC)

To gain a comprehensive understanding of the molecular framework of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton, carbon, and fluorine signals.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton-proton connectivity within the hexanoic acid chain.

¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached, providing a clear picture of the C-H bonds.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between fluorine and proton nuclei, which is valuable for conformational and stereochemical analysis.

A hypothetical data table illustrating the expected correlations for this compound is presented below.

| Proton Signal | Correlated Carbon Signal (HMQC/HSQC) | Correlated Carbon Signals (HMBC) |

| -CH₃ (C2) | C2 | C1 (COOH), C3 |

| -CH₂- (C3) | C3 | C2, C4, C5 |

| -CH₂- (C4) | C4 | C3, C5, C6 |

| -CH₂- (C5) | C5 | C4, C6 |

| -CH₃ (C6) | C6 | C5 |

Stereochemical Assignment through NMR Anisotropy Effects

The determination of the absolute configuration of the chiral center at C2 in this compound is a significant analytical challenge. NMR techniques, particularly in the presence of chiral solvating agents or through the formation of diastereomeric derivatives, can be employed to distinguish between enantiomers. The magnetic anisotropy of a chiral auxiliary can induce different chemical shifts for the nuclei of the two enantiomers, allowing for their differentiation and quantification.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₃FO₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Hypothetical HRMS Data for this compound:

Calculated Monoisotopic Mass: [Value]

Observed Mass: [Value]

Mass Error: [Value in ppm]

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the detailed elucidation of its structure. The fragmentation pathways of this compound would be expected to involve characteristic losses, such as the loss of the carboxyl group, water, and fragments of the alkyl chain.

A table of potential fragment ions and their corresponding neutral losses for this compound is provided below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M-H]⁻ | [Value] | H₂O | [Structure] |

| [M-H]⁻ | [Value] | CO₂ | [Structure] |

| [M-H]⁻ | [Value] | C₄H₉ | [Structure] |

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from any impurities and for resolving its enantiomers.

Gas chromatography is a powerful technique for the analysis of volatile compounds. To make this compound amenable to GC analysis, it would typically be converted into a more volatile derivative, such as a methyl or ethyl ester. The development of a robust GC method would involve the optimization of several parameters to achieve efficient separation and sensitive detection.

Key considerations for GC method development would include:

Column Selection: A chiral stationary phase would be necessary to resolve the enantiomers of the derivatized acid. Columns such as those based on cyclodextrin (B1172386) derivatives are commonly employed for the separation of chiral molecules. sigmaaldrich.com

Temperature Programming: A carefully controlled temperature gradient would be established to ensure the separation of the analyte from any closely related impurities or byproducts from the derivatization process.

Detector: A flame ionization detector (FID) would provide good sensitivity for the organic analyte. For structural confirmation, a mass spectrometer (MS) detector would be invaluable, allowing for the identification of the compound based on its mass spectrum and fragmentation pattern.

An illustrative example of a GC method for a derivatized analogue is presented in Table 1.

Table 1: Illustrative GC Method Parameters for a Volatile Derivative of a Chiral Carboxylic Acid

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., β-cyclodextrin phase) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

| Detector | Mass Spectrometer (MS) |

| Carrier Gas | Helium |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile compounds and is particularly well-suited for the analysis of carboxylic acids. nih.gov For the enantiomeric separation of this compound, chiral HPLC would be the method of choice. mdpi.com

The development of a chiral HPLC method would focus on:

Chiral Stationary Phase (CSP): A variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose. mdpi.com The selection of the appropriate CSP is critical for achieving enantiomeric resolution.

Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve the best separation with reasonable analysis times. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid, can improve peak shape for carboxylic acids. nih.gov

Detection: A UV detector would be suitable for detection if the analyte possesses a chromophore. If not, a refractive index (RI) detector or a mass spectrometer could be employed.

Table 2 provides a hypothetical set of HPLC conditions for the enantiomeric separation of a similar compound.

Table 2: Example HPLC Conditions for Enantiomeric Separation of a Chiral Carboxylic Acid

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

The determination of enantiomeric excess (ee) is crucial in the synthesis of chiral compounds. Chiral chromatography, as described in the HPLC section, is the primary method for quantifying the relative amounts of each enantiomer in a mixture. acs.org By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:

ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

A well-resolved chromatogram is essential for accurate ee determination.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding. libretexts.org

C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.org

C-F Stretch: The carbon-fluorine bond would exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact position would be influenced by the surrounding molecular structure.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C-C backbone and C-H stretching and bending vibrations would be readily observable.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C=O (Carboxylic Acid) | 1700-1725 | IR, Raman |

| C-H (Alkyl) | 2850-3000 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov To apply this technique to this compound, which is likely a liquid or low-melting solid at room temperature, it would first need to be converted into a crystalline derivative. This could be achieved by forming a salt with a suitable chiral amine or by creating a co-crystal.

The process would involve:

Crystal Growth: Slow evaporation of a solvent from a solution of the derivative to obtain single crystals of sufficient quality.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, offering unequivocal structural proof.

Computational and Theoretical Chemistry Studies on 2 Fluoro 2 Methylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-2-methylhexanoic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and predict stable molecular geometries.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying fluorinated carboxylic acids. nsf.gov Functionals such as ωB97xD and B3LYP, combined with basis sets like 6-311+G(d,p), are commonly employed to optimize the molecular geometry, predict electronic properties, and explore chemical reactivity. nsf.govresearchgate.net

For this compound, DFT calculations can predict key structural parameters. The presence of the electronegative fluorine atom and the methyl group at the α-carbon (C2) significantly influences bond lengths and angles compared to unsubstituted hexanoic acid.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Typical carbonyl double bond. |

| C-O Bond Length | ~1.35 Å | Carboxylic acid single bond. |

| C2-F Bond Length | ~1.40 Å | Influenced by the α-carbon position. |

| C2-CH₃ Bond Length | ~1.54 Å | Standard carbon-carbon single bond. |

| O=C-O Bond Angle | ~124° | Characteristic of a carboxylic acid group. |

| F-C2-COOH Bond Angle | ~108° | Reflects tetrahedral geometry with distortion. |

Note: These values are typical predictions from DFT calculations and may vary slightly depending on the specific functional and basis set used.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for energy calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, or composite methods like the Complete Basis Set (CBS) approaches, are used to obtain highly accurate single-point energies for geometries optimized at the DFT level. researchgate.netepa.gov These high-level calculations are crucial for benchmarking the accuracy of DFT functionals and for obtaining reliable energetic data for reaction mechanisms and conformational analysis.

Conformational Landscape Analysis and Identification of Energy Minima

The flexibility of the hexyl chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Understanding this conformational landscape is essential as the molecule's properties can depend on its three-dimensional shape. Computational analysis begins with a broad conformational search, often using computationally inexpensive methods like molecular mechanics (e.g., MMFF94 force field), to identify a wide range of possible structures. researchgate.netepa.gov The lowest-energy conformers from this search are then subjected to full geometry optimization and energy calculation using more accurate DFT methods to locate the true energy minima.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Key Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum (Anti) | ~180° | 0.00 | The alkyl chain is extended, minimizing steric hindrance. |

| Gauche 1 | ~60° | +0.85 | A kink in the carbon chain introduces some steric strain. |

| Gauche 2 | ~-60° | +0.90 | An alternative kinked conformation. |

Note: The relative energies are illustrative and represent typical energy differences found between anti and gauche conformers in substituted alkanes.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For fluorinated carboxylic acids, theoretical studies have modeled various transformations, including thermal decomposition, decarboxylation, and reactions with atmospheric radicals. nsf.govrsc.org For this compound, a plausible degradation pathway could involve the homolytic cleavage of a C-C bond. nsf.gov Quantum chemical calculations can map the potential energy surface for such a reaction, allowing for the precise calculation of the activation energy required for the bond to break.

Table 3: Predicted Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Description | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| C2-C3 Bond Homolysis | Initial fragmentation of the carbon chain. | ~80 - 95 |

| Decarboxylation | Loss of CO₂ from the carboxyl group. | ~30 - 40 |

| HF Elimination | Formation of a double bond via loss of HF. | Variable, depends on mechanism. |

Note: These energy ranges are based on computational studies of similar short-chain perfluorinated and non-fluorinated carboxylic acids. nsf.govrsc.org

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are common techniques where computational predictions are highly beneficial.

By calculating the magnetic shielding tensors of each nucleus, methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding IR intensities can be determined. These predictions help in assigning peaks in experimental spectra to specific atoms and vibrational modes.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -170 to -190 ppm | Fluorine on a tertiary carbon (C2). |

| ¹H NMR | Chemical Shift (δ) | 10 - 12 ppm | Carboxylic acid proton (-COOH). |

| ¹³C NMR | Chemical Shift (δ) | 170 - 180 ppm | Carbonyl carbon (-COOH). |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1710 cm⁻¹ | C=O stretch of the carboxylic acid. |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1050 - 1150 cm⁻¹ | C-F stretch. |

Note: Predicted values are estimates based on typical ranges for similar functional groups and are relative to standard references.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govresearchgate.netnih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics and a predefined force field.

For this compound in an aqueous solution, MD simulations can reveal crucial information about its solvation and intermolecular interactions. These simulations can show how water molecules arrange around the polar carboxylic acid headgroup and the more nonpolar fluorinated alkyl tail. uchicago.edu This provides insights into its solubility, aggregation behavior, and interactions at interfaces. The primary interactions studied include hydrogen bonds between the carboxylic acid group and water, as well as hydrophobic interactions involving the alkyl chain.

Table 5: Intermolecular Interactions of this compound in Water (from MD Simulations)

| Interaction Type | Participating Groups | Typical Distance/Metric | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | -COOH (acid) and H₂O (water) | O-H···O distance ~1.8 Å | Key to solubility and interaction with polar media. |

| Hydrogen Bond (Acceptor) | C=O (acid) and H₂O (water) | C=O···H-O distance ~1.9 Å | Contributes significantly to the solvation shell. |

| Hydrophobic Interactions | Alkyl chain and water | Analysis of Radial Distribution Function | Influences aggregation and orientation at interfaces. |

| Ion-Solvent Interactions | -COO⁻ (anion) and water dipoles | Strong electrostatic ordering of water | Dominant interaction when the acid is deprotonated. |

Applications of 2 Fluoro 2 Methylhexanoic Acid As a Synthetic Building Block and Research Probe

Precursor for the Synthesis of Novel Fluorinated Organic Molecules

Development of Fluorinated Alcohols, Amines, and Other Functionalized Derivatives

A review of published scientific literature does not provide specific examples of 2-Fluoro-2-methylhexanoic acid being used as a direct precursor for the synthesis of fluorinated alcohols, amines, or other functionalized derivatives. While general methods exist for the conversion of carboxylic acids to other functional groups, specific applications starting with this compound are not detailed.

Intermediate in the Preparation of Specialized Materials (e.g., Liquid Crystals, Polymers, Quantum Dot Capping Agents, excluding material property characterization)

There is no specific information available in the scientific literature or patent databases detailing the use of this compound as an intermediate in the synthesis of specialized materials such as liquid crystals, polymers, or quantum dot capping agents. Research on fluorinated materials typically involves different structural motifs, such as fluorinated aromatic rings in liquid crystals or the polymerization of α-fluoroacrylates.

Utility in Ligand Design for Organometallic Catalysis

A survey of the relevant chemical literature did not yield examples of this compound or its derivatives being utilized in ligand design for organometallic catalysis.

Application in Stereoselective Total Synthesis Methodologies

The primary application of this compound in the context of stereoselective methodologies is its use as a substrate for chiral resolution. The separation of a racemic mixture into its individual enantiomers is a critical step in many total synthesis campaigns, as often only one enantiomer possesses the desired biological activity.

Development of Analytical Standards for Fluorinated Metabolites or Environmental Analytes (Excluding Clinical Human Sample Analysis)

No instances were found in the scientific or regulatory literature of this compound being developed or used as an analytical standard for the detection or quantification of fluorinated metabolites or environmental analytes. The development of such standards typically focuses on compounds of known environmental prevalence or toxicological concern, such as per- and polyfluoroalkyl substances (PFAS).

Utilization in Mechanistic Enzymology and Biophysical Studies (In Vitro, Non-Clinical Human)

The introduction of a fluorine atom at a strategic position in a molecule can serve as a powerful tool for investigating biological systems. The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. This has led to the development of ¹⁹F NMR as a valuable technique in biophysical studies and mechanistic enzymology.

One potential application for this compound and its derivatives is as a ¹⁹F NMR probe to monitor intracellular environments. For instance, fluorinated α-methylamino acids have been successfully employed as ¹⁹F NMR indicators to measure intracellular pH in human peripheral blood lymphocytes nih.gov. The chemical shift of the fluorine resonance in these molecules is sensitive to the surrounding pH, allowing for non-invasive monitoring of cellular pH homeostasis. Similarly, this compound could potentially be developed into a probe where its ¹⁹F NMR signal reports on the local environment within a cell or an enzyme's active site.

Furthermore, the presence of a fluorine atom can significantly alter the acidity of the carboxylic acid group mdpi.com. This modification of the pKa value can be exploited in mechanistic studies of enzymes that process carboxylic acid substrates. By substituting a natural substrate with a fluorinated analog like this compound, researchers can probe the importance of substrate ionization state and specific ionic interactions within the enzyme's active site for binding and catalysis.

The biophysical properties of peptides and other biomolecules can also be modulated by the incorporation of fluorinated building blocks. The introduction of fluorine can enhance hydrophobicity and induce specific conformational preferences mdpi.com. While research has often focused on fluorinated amino acids, the principles can be extended to other molecules. Incorporating this compound into larger molecules could therefore be a strategy to fine-tune their biophysical properties for specific research applications.

Potential Applications in Mechanistic Enzymology and Biophysical Studies

| Application Area | Principle of Use | Relevant Analytical Technique | Potential Information Gained |

|---|---|---|---|

| Intracellular Probes | The ¹⁹F chemical shift is sensitive to the local environment (e.g., pH). | ¹⁹F NMR Spectroscopy | Real-time, non-invasive measurement of intracellular pH. |

| Enzyme Mechanism Probes | The altered pKa of the carboxylic acid can probe the importance of ionization state for enzyme-substrate interactions. | Enzyme Kinetics, X-ray Crystallography | Insight into the catalytic mechanism and the role of specific active site residues. |

| Biophysical Modulation | Fluorine's hydrophobicity and conformational effects can alter the properties of larger molecules. | Circular Dichroism, NMR Spectroscopy | Understanding of molecular folding, stability, and intermolecular interactions. |

Application in Agricultural Chemical Research (Excluding Toxicity or Safety Profile Determination)

The introduction of fluorine is a well-established strategy in the design of modern agrochemicals, with a significant percentage of commercial products containing at least one fluorine atom chemrevlett.com. Fluorination can lead to enhanced biological activity, increased metabolic stability, and improved physicochemical properties, such as optimized lipophilicity for better uptake by target organisms.

This compound can be considered a valuable synthetic building block for the creation of novel agrochemicals. The synthesis of α-fluorocarboxylic acids is an active area of research, indicating a demand for these types of compounds as precursors to more complex molecules nih.govorganic-chemistry.orgorganic-chemistry.org. The presence of both a fluorine atom and a methyl group at the α-position can impart unique properties to a target molecule. For example, the fluorine atom can block metabolic oxidation at the α-position, thereby increasing the biostability and duration of action of a potential herbicide, insecticide, or fungicide.

The chemical stability and biological activity of carboxylic acids can be enhanced by the addition of a fluorine atom, which can lead to more efficient synthesis of agrochemicals banglajol.info. While this has been noted for fluorobenzoic acid, the principle is broadly applicable. The structural motif of this compound could be incorporated into new active ingredients to explore structure-activity relationships and develop next-generation crop protection agents.

The development of new fluorine-containing building blocks is crucial for expanding the chemical space available to agrochemical researchers hokudai.ac.jp. Compounds like this compound, with their specific stereochemistry and functional group arrangement, can serve as a starting point for the synthesis of a diverse range of new chemical entities with potentially novel modes of action or improved efficacy against resistant pests and diseases.

Potential Roles in Agricultural Chemical Research

| Application | Rationale | Potential Outcome |

|---|---|---|

| Synthetic Building Block | Provides a chiral scaffold with a fluorinated stereocenter for the synthesis of complex molecules. | Creation of novel herbicides, insecticides, or fungicides with unique structures. |

| Metabolic Blocker | The α-fluorine atom can prevent metabolic degradation at that position. | Increased biostability and prolonged activity of the resulting agrochemical. |

| Enhancement of Biological Activity | Fluorine's electronic properties can favorably influence interactions with biological targets. | Development of more potent and selective crop protection agents. |

Future Directions and Emerging Research Avenues for 2 Fluoro 2 Methylhexanoic Acid

General Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of α-fluorocarboxylic acids often involves electrophilic fluorination of corresponding carbonyl compounds or their derivatives. Research in this area is focused on developing more efficient and selective catalytic systems. This includes the use of transition metal catalysts and organocatalysts to achieve high yields and enantioselectivity. For instance, catalytic, enantioselective α-fluorination of acid chlorides has been a subject of study to produce a variety of optically active carboxylic acid derivatives. nih.gov The development of methods for the direct conversion of aliphatic carboxylic acids to alkyl fluorides using photoredox catalysis is another area of active research. nih.gov

General Development of Advanced Derivatization Strategies for Broader Applications

The derivatization of carboxylic acids is a fundamental aspect of organic chemistry, and for perfluorocarboxylic acids (PFCAs), this is often necessary for analysis by gas chromatography. nih.govresearchgate.net Research into derivatization strategies for PFCAs includes the formation of various esters, such as alkyl and silyl (B83357) esters, to enhance their volatility and facilitate analysis. nih.gov Novel derivatization methods are continually being developed for the quantification of PFCAs in various matrices. nih.gov These derivatization techniques could theoretically be applied to 2-Fluoro-2-methylhexanoic acid to create a range of esters, amides, and other functionalized molecules for diverse applications.

General Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from three or more starting materials in a single step. ebrary.netnih.gov Carboxylic acids are common components in many MCRs, such as the Ugi and Passerini reactions, which are used to generate peptidomimetic compounds. nih.govorganic-chemistry.org While there is no specific literature on the use of this compound in MCRs, its structure suggests it could potentially participate as the acid component in such reactions, leading to the synthesis of novel fluorinated compounds.

General Investigation of Stereochemical Control in Downstream Transformations

The stereoselective synthesis of molecules containing fluorinated chiral centers is of great interest in medicinal chemistry. Research in this area includes the development of methods for the stereoselective construction of fluorinated quaternary carbon centers. nih.gov For α-fluorinated carboxylic acids, controlling the stereochemistry at the α-position is a key challenge. Enzymatic resolution and asymmetric catalysis are common strategies employed to obtain enantiomerically pure α-fluorinated compounds. acs.orgrsc.org

General Computational Design of Novel Fluorinated Analogs with Tuned Reactivity Profiles

Computational chemistry plays a crucial role in understanding the properties and reactivity of fluorinated compounds. nsf.govepa.govtandfonline.comresearchgate.netnih.gov Density functional theory (DFT) and other computational methods are used to study the electronic structure, acidity, and degradation pathways of perfluoroalkyl carboxylic acids (PFCAs). nsf.govepa.govresearchgate.net Such computational approaches could be applied to this compound to predict its physicochemical properties and guide the design of new analogs with specific reactivity profiles.

General Sustainable Production and Lifecycle Assessment Methodologies for Fluoro-Organic Compounds

The environmental persistence of some fluorinated compounds has led to increased focus on sustainable production methods and lifecycle assessments. Research in this area aims to develop greener synthetic routes and to understand the environmental fate of fluoro-organic compounds. This includes exploring the use of biocatalysis and other environmentally benign methodologies. While specific lifecycle data for this compound is not available, the broader concerns regarding fluorinated compounds would necessitate such assessments for any large-scale production and application.

Conclusion

Summary of Key Research Advancements in 2-Fluoro-2-methylhexanoic Acid Chemistry

Research advancements relevant to this compound are primarily centered on the development of synthetic methodologies for α-fluorinated carbonyl compounds. The construction of a quaternary carbon center bearing a fluorine atom, as seen in this molecule, is a notable synthetic challenge. Key progress has been made in electrophilic fluorination reactions. One significant method involves the conversion of carboxylic acids into their corresponding ketene (B1206846) acetals, which can then react with electrophilic fluorinating agents like acetyl hypofluorite (B1221730) (AcOF) to yield the α-fluoro derivative. organic-chemistry.orgnih.gov This approach is particularly valuable for α-branched carboxylic acids that are often resistant to traditional nucleophilic fluorination methods. organic-chemistry.orgnih.gov

More recent advancements have focused on catalytic and stereoselective methods. For instance, highly enantioselective α-fluorination of acid chlorides can be achieved through dual activation catalysis, involving a chiral catalyst and a cocatalyst. nih.gov Such methods allow for the creation of optically enriched α-fluorinated carboxylic acid derivatives, which are crucial for applications in medicinal chemistry. nih.gov Decarboxylative fluorination represents another innovative strategy, providing access to fluorinated compounds from readily available carboxylic acid precursors under mild conditions. nih.gov

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Electrophilic Fluorination of Ketene Acetals | Conversion of the parent carboxylic acid to a ketene acetal (B89532), followed by reaction with an electrophilic fluorine source (e.g., AcOF). | Effective for branched systems; circumvents issues of elimination/rearrangement seen in nucleophilic methods. | organic-chemistry.orgnih.gov |

| Catalytic Asymmetric α-Fluorination | Use of chiral catalysts to directly fluorinate derivatives like acid chlorides in an enantioselective manner. | Provides access to optically active compounds; high yields and enantioselectivity. | nih.gov |

| Decarboxylative Fluorination | Installation of fluorine by utilizing carboxylic acids as precursors that undergo decarboxylation. | Utilizes readily available substrates under potentially mild conditions. | nih.gov |

Outlook on the Enduring Role of this compound in Chemical Sciences

The enduring role of compounds like this compound is anchored in the profound effects of α-fluorination on molecular properties, which is a cornerstone of modern medicinal chemistry and materials science. acs.orgtandfonline.com The substitution of a hydrogen atom with fluorine at the α-position to a carboxyl group significantly increases the acidity of the α-proton and alters the electronic environment of the entire molecule. ncert.nic.in

In medicinal chemistry, the introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism due to the high strength of the C-F bond. tandfonline.com Furthermore, fluorination can modulate physicochemical properties such as lipophilicity and pKa, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgsemanticscholar.org The unique stereoelectronic properties of the α-fluoro-α-methyl motif can also lead to enhanced binding affinity and selectivity for biological targets. acs.org Therefore, this compound and its derivatives are valuable building blocks for the synthesis of novel pharmaceuticals.